molecular formula C17H30N2O11 B090967 O-Methyl-di-N-acetyl beta-chitobioside CAS No. 19272-54-9

O-Methyl-di-N-acetyl beta-chitobioside

Cat. No. B090967
CAS RN: 19272-54-9
M. Wt: 438.4 g/mol
InChI Key: OMQXNBZLIHSROF-GBZYHGPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methyl-di-N-acetyl beta-chitobioside (MDCB) is a chemical compound that belongs to the family of chitin oligosaccharides. It is a dimer of N-acetylglucosamine, which is a major component of the exoskeleton of insects, crustaceans, and fungi. MDCB has been synthesized by several methods, and its potential applications in scientific research have been extensively investigated.

Mechanism Of Action

O-Methyl-di-N-acetyl beta-chitobioside is thought to act as a ligand for carbohydrate-binding proteins, such as chitinases and lectins. It may also modulate the activity of immune cells, such as macrophages and dendritic cells, by binding to specific receptors on their surface. O-Methyl-di-N-acetyl beta-chitobioside may also affect gene expression and signal transduction pathways in cells.

Biochemical And Physiological Effects

O-Methyl-di-N-acetyl beta-chitobioside has been shown to have a variety of biochemical and physiological effects, including the stimulation of immune cells, the inhibition of cancer cell growth, and the modulation of gene expression. O-Methyl-di-N-acetyl beta-chitobioside has also been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

O-Methyl-di-N-acetyl beta-chitobioside has several advantages for lab experiments, including its stability, solubility, and availability. O-Methyl-di-N-acetyl beta-chitobioside is also relatively inexpensive and easy to synthesize. However, O-Methyl-di-N-acetyl beta-chitobioside has some limitations, including its potential toxicity and its limited ability to penetrate cell membranes.

Future Directions

There are several future directions for research on O-Methyl-di-N-acetyl beta-chitobioside, including its use as a therapeutic agent for cancer and other diseases, its potential as a vaccine adjuvant, and its role in the development of insecticides and antifungal agents. Further studies are needed to determine the optimal dose and route of administration for O-Methyl-di-N-acetyl beta-chitobioside, as well as its potential side effects and toxicities.
Conclusion
In conclusion, O-Methyl-di-N-acetyl beta-chitobioside is a chitin oligosaccharide with potential applications in scientific research. It can be synthesized by several methods and has been shown to have a variety of biochemical and physiological effects. O-Methyl-di-N-acetyl beta-chitobioside has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Further studies are needed to fully understand the potential of O-Methyl-di-N-acetyl beta-chitobioside in scientific research and its potential as a therapeutic agent.

Synthesis Methods

O-Methyl-di-N-acetyl beta-chitobioside can be synthesized by several methods, including enzymatic hydrolysis, chemical synthesis, and chitinase-catalyzed hydrolysis. Enzymatic hydrolysis involves the use of chitinase enzymes to break down chitin into smaller oligosaccharides, including O-Methyl-di-N-acetyl beta-chitobioside. Chemical synthesis involves the reaction of N-acetylglucosamine with a methylating agent, such as methyl iodide, to produce O-Methyl-di-N-acetyl beta-chitobioside. Chitinase-catalyzed hydrolysis involves the use of chitinase enzymes to break down chitin into O-Methyl-di-N-acetyl beta-chitobioside.

Scientific Research Applications

O-Methyl-di-N-acetyl beta-chitobioside has potential applications in scientific research, including its use as a substrate for chitinase enzymes, as a ligand for carbohydrate-binding proteins, and as a tool for studying chitin metabolism in insects and fungi. O-Methyl-di-N-acetyl beta-chitobioside has also been used to study the effects of chitin oligosaccharides on the immune system and the development of cancer.

properties

CAS RN

19272-54-9

Product Name

O-Methyl-di-N-acetyl beta-chitobioside

Molecular Formula

C17H30N2O11

Molecular Weight

438.4 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C17H30N2O11/c1-6(22)18-10-13(25)12(24)8(4-20)28-17(10)30-15-9(5-21)29-16(27-3)11(14(15)26)19-7(2)23/h8-17,20-21,24-26H,4-5H2,1-3H3,(H,18,22)(H,19,23)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1

InChI Key

OMQXNBZLIHSROF-GBZYHGPESA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC)CO)CO)O)O

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC)CO)CO)O)O

Other CAS RN

19272-54-9

synonyms

methyl N,N'-diacetyl-beta-D-chitobioside
O-methyl-di-N-acetyl beta-chitobioside

Origin of Product

United States

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